Acetyl tetrapeptide-3 Acetate
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H43N9O7 |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
InChI Key |
ABOZUSDFQLCWFB-UVJOBNTFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Synthesis and Physico Chemical Characterization for Research Applications
Methodologies for Acetyl Tetrapeptide-3 Synthesis
The synthesis of Acetyl Tetrapeptide-3 can be achieved through two primary chemical strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-phase peptide synthesis is the most common and efficient method for producing Acetyl Tetrapeptide-3. smolecule.com This technique involves building the peptide chain sequentially on a solid resin support. nih.gov The process generally follows these key steps:
Resin Foundation : The synthesis begins with a solid support, such as Rink Amide resin, which serves as the starting point for the peptide. pacific.edu
Sequential Amino Acid Coupling : The peptide is constructed from the C-terminus to the N-terminus. smolecule.com Each amino acid, protected with an Fmoc group, is added one by one. The coupling process is facilitated by reagents like Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) and N,N'-Diisopropylethylamine (DIPEA). pacific.edu
Deprotection and Washing : After each amino acid is coupled, the Fmoc protecting group on the newly added amino acid is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to allow the next amino acid to be attached. pacific.edu Following each coupling and deprotection step, the resin is thoroughly washed with solvents such as methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and DMF to remove excess reagents and by-products. pacific.edu
N-Terminal Acetylation : Once the four-amino-acid sequence is complete, the N-terminus is acetylated. This is typically achieved using a mixture of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine in a solvent such as N-methylpyrrolidone. smolecule.com
Cleavage and Purification : The completed peptide is cleaved from the resin support, a step that also removes any remaining protecting groups from the amino acid side chains. pacific.edu The crude peptide is then purified, often through chromatography, and lyophilized to yield a final, high-purity powder. pacific.eduhnuejs.edu.vn
While less common due to potential challenges with lower yields and more complex purification, Acetyl Tetrapeptide-3 can also be prepared using solution-phase synthesis. smolecule.com This method involves coupling amino acids or small peptide fragments directly in a solvent system. researchgate.net
This approach, often called a convergent or fragment coupling strategy, involves synthesizing smaller peptide fragments (e.g., dipeptides) first and then coupling them together to form the final tetrapeptide. researchgate.net A critical aspect of this method is controlling for potential epimerization (a change in stereochemistry) during the coupling steps. researchgate.net The purification of the final product from the reaction mixture is typically accomplished using chromatographic techniques. smolecule.com One of the primary challenges in solution-phase synthesis is maintaining the solubility of the growing peptide chain in the reaction solvent. nii.ac.jp
Advanced Analytical Techniques for Research Purity and Identity
To be suitable for research, the synthesized Acetyl Tetrapeptide-3 must undergo rigorous testing to confirm its identity and assess its purity.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of Acetyl Tetrapeptide-3. hnuejs.edu.vnsxytbio.com Reverse-phase HPLC (RP-HPLC) is particularly effective, as it can efficiently separate the acetylated target peptide from unacetylated precursors and other impurities. nih.gov
In a typical analysis, the sample is analyzed on the HPLC system, and detection is often performed using UV absorbance at approximately 215 nm, the wavelength at which the peptide backbone absorbs light. nih.gov The purity is calculated by integrating the area of the peak corresponding to Acetyl Tetrapeptide-3 and expressing it as a percentage of the total area of all detected peaks. experchem.com Research-grade Acetyl Tetrapeptide-3 typically exhibits a purity of 98% or higher by HPLC. sxytbio.com The identity of the compound can also be preliminarily confirmed by comparing its retention time to that of a certified reference standard. experchem.com
Table 1: Physico-Chemical Properties of Acetyl Tetrapeptide-3 Acetate (B1210297)
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white powder | experchem.com, sxytbio.com |
| Molecular Formula | C₂₂H₃₉N₉O₅ • xC₂H₄O₂ | caymanchem.com |
| Molecular Weight | 509.6 g/mol | typology.com, caymanchem.com |
| Purity (by HPLC) | Typically ≥98% | experchem.com, sxytbio.com |
| Solubility | Soluble in Water, DMSO, Ethanol | typology.com, experchem.com, caymanchem.com |
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of the synthesized peptide. It provides a precise measurement of the molecule's mass-to-charge ratio, which can be compared to the theoretical value calculated from its chemical formula. For Acetyl Tetrapeptide-3, the expected molecular weight is approximately 509.6 g/mol . caymanchem.comtypology.com Analytical specifications often show an observed mass that matches this theoretical value, confirming that the correct molecule was synthesized. experchem.com The combination of HPLC with mass spectrometry (LC-MS) is a powerful approach that provides both purity and identity data in a single analysis. digitellinc.com
Ensuring the correct stereochemistry of the amino acids within the peptide is critical, as therapeutic or biological activity is highly dependent on its three-dimensional structure. nih.gov During synthesis, side reactions such as racemization can occur, leading to the formation of D-isomers instead of the desired L-isomers. nih.gov Because these stereoisomers (enantiomers or diastereomers) can have identical physical and chemical properties, their separation presents a significant analytical challenge. nih.gov
Advanced analytical methods are required to determine stereochemical purity. One effective strategy involves hydrolyzing the peptide back into its constituent amino acids, followed by analysis using chiral chromatography. digitellinc.com This specialized form of chromatography uses a chiral stationary phase (CSP) capable of separating the D- and L-amino acid enantiomers. digitellinc.comchiraltech.com Combining chiral HPLC with tandem mass spectrometry (HPLC-MS/MS) allows for the sensitive and accurate quantification of even trace levels of D-isomer impurities. digitellinc.com
Biological Activities in in Vitro and Ex Vivo Models
Promotion of Cellular Proliferation and Viability
In vitro studies have demonstrated the capacity of acetyl tetrapeptide-3 and related peptides to stimulate the growth and activity of key cell types involved in skin and hair follicle health.
Fibroblasts are critical for synthesizing the extracellular matrix (ECM), which provides structural support to tissues. Acetyl tetrapeptide-3 has been shown to directly impact fibroblast activity. In one in vitro study, human fibroblasts (MRC5 cell line) treated with acetyl tetrapeptide-3 at a concentration of 10⁻⁷ M exhibited a significant increase in the production of key ECM proteins. researchgate.net The synthesis of type III collagen rose by 65%, and laminin (B1169045) expression increased by 285% compared to untreated cells. researchgate.net Another related peptide, AcSDKP, has also been observed to significantly stimulate the growth of human fibroblasts at concentrations between 10⁻¹¹ and 10⁻⁷ M. nih.gov
Table 1: Effect of Acetyl Tetrapeptide-3 on Fibroblast Protein Expression
| Protein | Cell Line | Concentration | % Increase vs. Control | Source(s) |
| Type III Collagen | MRC5 | 10⁻⁷ M | +65% | researchgate.net |
| Laminins | MRC5 | 10⁻⁷ M | +285% | researchgate.net |
The dermal papilla is a key component of the hair follicle, playing a crucial role in regulating hair growth. Studies indicate that acetyl tetrapeptide-3 enhances the proliferation and function of dermal papilla cells (DPCs). For instance, nanoliposomes containing acetyl tetrapeptide-3 were found to markedly promote the proliferation of human dermal papilla cells (HDPCs). researchgate.net This proliferative effect is further supported by research on the related peptide AcSDKP, which stimulates the growth of follicle dermal papilla cells. nih.govresearchgate.net Beyond proliferation, acetyl tetrapeptide-3 also stimulates the synthesis of important ECM proteins within the dermal papilla, such as type III collagen and laminin, which contributes to improved hair follicle size and anchoring. medchemexpress.comnih.gov
Keratinocytes are the primary cells of the epidermis, the outermost layer of the skin. The proliferation and proper function of these cells are essential for skin health and barrier function. In vitro experiments have shown that nanoliposomes carrying acetyl tetrapeptide-3 can remarkably promote the proliferation of immortalized human keratinocytes (HaCaT cells). researchgate.net Similarly, the related tetrapeptide AcSDKP has been shown to significantly stimulate the growth of human keratinocytes and enhance the clonogenic survival of human epidermal keratinocyte progenitor and stem cells in culture. nih.govresearchgate.net
Impact on Tissue Morphogenesis and Regeneration
Ex vivo models, which use tissues cultured outside the body, have provided further insight into the regenerative capabilities of acetyl tetrapeptide-3, particularly in the context of hair follicles and the epidermal barrier.
Organ culture models of hair follicles allow for the direct observation of hair shaft growth. In such ex vivo studies, acetyl tetrapeptide-3 has demonstrated a direct stimulatory effect on hair growth. Increased hair growth was observed after a seven-day culture with a combination including acetyl tetrapeptide-3. researchgate.netnih.gov Another study highlighted that in ex vivo-cultured hair follicles, the related peptide AcSDKP promotes hair shaft elongation and induces changes consistent with hair growth stimulation. nih.govresearchgate.net Tests on isolated human hair follicles have shown that acetyl tetrapeptide-3 stimulates hair growth, with one product containing it, Folixyl®, showing superior results in the percentage of hair growth after 7 days compared to the reference treatment, minoxidil (B1677147). ci.guide
Table 2: Comparative Hair Growth Stimulation in Ex Vivo Model
| Treatment | Observation | Duration | Source(s) |
| Acetyl Tetrapeptide-3 (in Folixyl®) | Superior percentage of hair growth vs. Minoxidil | 7 Days | ci.guide |
| Biochanin A and Acetyl Tetrapeptide-3 | Increased hair growth observed | 7 Days | researchgate.netnih.gov |
| AcSDKP | Promotes hair shaft elongation | Not specified | nih.govresearchgate.net |
The epidermal barrier is crucial for protecting the body from external threats and preventing water loss. The integrity of this barrier depends on the tight junctions between epidermal cells. Research indicates that the related peptide AcSDKP, at concentrations ranging from 10⁻¹¹ to 10⁻⁷ M, can improve the epidermal barrier. nih.govresearchgate.net It achieves this by stimulating the expression of three key protein components of tight junctions: claudin-1, occludin, and ZO-1, which are vital for connecting neighboring cells and maintaining barrier function. nih.govresearchgate.net Furthermore, acetyl tetrapeptide-3 has been shown to restore the expression of collagen VII at the dermal-epidermal junction (DEJ) in ex vivo skin models that were treated with corticoids, which are known to diminish its expression. researchgate.net This positive impact on crucial ECM proteins supports the peptide's role in maintaining an adequate environment for optimized tissue structure and function. researchgate.net
Morphological Changes in Dermal-Epidermal Structures
The dermal-epidermal junction (DEJ) is a specialized basement membrane zone that provides structural integrity and facilitates communication between the epidermis and the dermis. The hair follicle, a complex invagination of the epidermis into the dermis, is also intimately associated with the dermal papilla and the surrounding ECM. Research into Acetyl tetrapeptide-3 acetate (B1210297) has explored its influence on the key protein components of these structures, which are vital for skin and hair health.
In vitro studies utilizing human fibroblasts (MRC5 cells) have demonstrated the capacity of Acetyl tetrapeptide-3 acetate to stimulate the synthesis of essential ECM proteins. researchgate.netcaymanchem.com At a concentration of 1 μM, the peptide was shown to significantly increase the protein levels of type III collagen and total laminins. caymanchem.comglpbio.com Specifically, immunofluorescence analysis revealed a substantial increase in the expression of these proteins in treated cells compared to untreated controls. researchgate.net One study quantified this increase, reporting a 65% rise in type III collagen expression and a remarkable 285% increase in laminin expression. researchgate.netincidecoder.com These proteins are fundamental to the structural framework of the dermis and the integrity of the DEJ, suggesting that this compound can contribute to a more robust and well-supported dermal environment. typology.com
Further investigations using ex vivo models of human skin explants have provided additional insights into the peptide's effects on the DEJ. caymanchem.comperfecthairhealth.com In one notable experiment, corticoid treatment was used to induce a significant decrease in the expression of collagen VII, a critical anchoring fibril protein at the DEJ. caymanchem.comresearchgate.net Subsequent treatment with this compound was able to reverse this effect, restoring the expression of collagen VII to baseline levels. caymanchem.comperfecthairhealth.comresearchgate.net This finding highlights the peptide's potential to counteract damage and reinforce the connection between the epidermis and the dermis. experchem.com
The influence of this compound extends to the micro-environment of the hair follicle. The dermal papilla, a cluster of specialized fibroblasts, plays a crucial role in hair follicle development and the hair growth cycle. medchemexpress.comdiviofficial.com By stimulating the production of ECM proteins like collagen and laminin in the dermal papilla, this compound is thought to improve the anchoring of the hair fiber to the scalp. typology.comexperchem.commedchemexpress.comtypology.com This improved anchorage is associated with an increase in the size of the hair follicle, which contributes to hair vitality and may reduce hair loss. typology.comexperchem.com Studies have shown that a combination of Acetyl tetrapeptide-3 with other compounds like Biochanin A and ginseng extracts can stimulate dermal papilla ECM proteins, leading to improvements in hair follicle size and anchoring. researchgate.netmedchemexpress.com
Table 1: In Vitro Effects of Acetyl Tetrapeptide-3 on ECM Protein Expression in Human Fibroblasts (MRC5)
| Protein | Concentration of Acetyl Tetrapeptide-3 | Observed Effect | Reference |
| Type III Collagen | 1 µM | +65% increase in expression | researchgate.netincidecoder.com |
| Total Laminins | 1 µM | +285% increase in expression | researchgate.netincidecoder.com |
Table 2: Ex Vivo Effects of Acetyl Tetrapeptide-3 on Collagen VII Expression in Human Skin Explants
| Treatment | Observed Effect on Collagen VII | Reference |
| Corticoid Treatment | Significant decrease in expression | caymanchem.comresearchgate.net |
| Acetyl Tetrapeptide-3 (post-corticoid) | Restoration of expression to baseline levels | caymanchem.comperfecthairhealth.comresearchgate.net |
Table 3: Chemical Compounds Mentioned
Omics Based Research and Gene Expression Profiling
Transcriptomic Analysis of Acetyl Tetrapeptide-3 Acetate (B1210297) Treatment
Transcriptomic analysis investigates the complete set of RNA transcripts produced by an organism or cell population under specific conditions. For Acetyl Tetrapeptide-3, this research focuses on how the peptide modulates the gene expression profiles related to the structural integrity of the skin and hair follicle, as well as its influence on inflammatory pathways.
Acetyl Tetrapeptide-3 is recognized for its role in stimulating the synthesis of key extracellular matrix components, which is fundamental for providing structural support to cells and tissues. nih.gov This stimulatory effect strongly suggests an upregulation of the genes encoding these structural proteins. Research indicates that the peptide promotes the production of essential ECM proteins such as collagen and laminin (B1169045). medchemexpress.comtree-med.com Specifically, it has been shown to stimulate the synthesis of both Collagen I and Collagen III. tree-med.comnovoprolabs.com While direct quantitative data on the messenger RNA (mRNA) levels for these specific genes is not extensively detailed in the available literature, the resulting increase in protein synthesis points towards a positive regulatory effect at the gene expression level.
Chronic micro-inflammation is a known contributor to skin aging and hair follicle miniaturization. Acetyl Tetrapeptide-3 has demonstrated an ability to modulate inflammatory responses by reducing the secretion of pro-inflammatory cytokines. researchgate.netmesofusion.com Studies, often involving a combination of Acetyl Tetrapeptide-3 with other extracts like red clover, have observed a notable reduction in the secretion of Interleukin-8 (IL-8) induced by the pro-inflammatory cytokine IL-1. researchgate.net This suggests that the peptide can interfere with inflammatory cascades. The reduction in the levels of these cytokine proteins implies a downregulation of their corresponding gene expression, although specific transcriptomic studies quantifying this effect are not widely available. The peptide's ability to decrease the presence of pro-inflammatory cytokines like TNF-alpha and IL-1 alpha is also noted, further supporting its role in mitigating inflammatory processes at a molecular level. mesofusion.com
Acetyl Tetrapeptide-3 is classified as a signal peptide, meaning it functions as a messenger that can trigger specific cellular activities. researchgate.net However, a detailed characterization of its influence on the gene expression of specific signaling pathways, such as the Wnt/β-catenin or Transforming Growth Factor-β (TGF-β) pathways crucial for hair follicle cycling, is not extensively documented in the current scientific literature. nih.govresearchgate.net While it is understood that the peptide's mechanism involves stimulating cell proliferation and ECM protein synthesis, the precise upstream signaling cascades and the target genes within those pathways that are directly modulated by Acetyl Tetrapeptide-3 require further investigation.
Proteomic Studies of Protein Expression Modulation
Proteomics, the large-scale study of proteins, offers direct evidence of a compound's effect on cellular function. For Acetyl Tetrapeptide-3, proteomic analyses have confirmed its significant impact on the protein-level expression of crucial structural components of the skin and hair follicle.
Proteomic studies have successfully quantified the increase in specific ECM proteins following treatment with Acetyl Tetrapeptide-3. In-vitro studies using immunofluorescence on human fibroblasts have shown a significant stimulation in the synthesis of key ECM proteins. researchgate.netresearchgate.net These findings confirm that the peptide directly enhances the structural framework surrounding cells.
The treatment resulted in a notable increase in the expression of Type III Collagen and a substantial increase in total laminins. researchgate.netresearchgate.net Furthermore, other studies corroborate the peptide's ability to stimulate the synthesis of Collagen I, Collagen III, and laminins, which are vital for the integrity of the dermal papilla and for ensuring robust hair anchoring. medchemexpress.comtree-med.comnovoprolabs.com
| ECM Protein | Cell Type | Methodology | Observed Change in Expression | Reference |
|---|---|---|---|---|
| Type III Collagen | Human Fibroblasts (MRC5) | Immunofluorescence | +65% | researchgate.netresearchgate.net |
| Laminins | Human Fibroblasts (MRC5) | Immunofluorescence | +285% | researchgate.netresearchgate.net |
| Collagen I | Dermal Papilla Cells | Synthesis Stimulation Assays | Stimulated Synthesis | tree-med.comnovoprolabs.com |
Tight junctions are critical protein complexes that regulate the barrier function between epithelial cells. Key proteins in this complex include those from the claudin family, occludin, and zonula occludens (ZO-1). Despite the importance of these proteins for tissue integrity, there is currently no specific research available in the reviewed scientific literature that analyzes the direct effect of Acetyl Tetrapeptide-3 acetate on the expression levels of these tight junction proteins.
Structure Activity Relationship Sar Studies of Acetyl Tetrapeptide 3
Design and Synthesis of Acetyl Tetrapeptide-3 Analogs
The exploration of Acetyl tetrapeptide-3's therapeutic potential has led to the design and synthesis of various analogs. The primary goal of creating these analogs is to investigate how modifications to its structure can enhance its stability, penetration, and ultimately, its biological efficacy. The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
While specific, publicly available research detailing a wide array of Acetyl tetrapeptide-3 analogs for SAR studies is limited, the general principles of peptide analog design involve several key strategies:
Amino Acid Substitution: Replacing one or more amino acids in the native sequence (Lys-Gly-His-Lys) with other natural or unnatural amino acids. This can alter properties such as charge, hydrophobicity, and steric bulk, which can influence receptor binding and biological activity.
N-Terminal and C-Terminal Modifications: The acetylation of the N-terminus in Acetyl tetrapeptide-3 is a common modification to increase stability by preventing enzymatic degradation. Further modifications at both the N- and C-termini, such as the addition of fatty acids (lipopeptides), can enhance skin penetration.
Peptide Backbone Modifications: Altering the peptide bonds themselves to create peptidomimetics can improve stability against proteolysis while maintaining the desired three-dimensional structure for biological activity.
A patent for a hair loss treatment composition mentions a general formula for related peptides: A-X-Gly-His-Lys-Y, where 'A' can be a monocarboxylic acid (like the acetyl group), 'X' can represent one to three Lysine residues, and 'Y' can be an -OH or -NH2 group. google.com This suggests that variations in the number of lysine residues and the C-terminal group have been considered in the development of similar compounds.
Table 1: Potential Analog Design Strategies for Acetyl Tetrapeptide-3
| Modification Strategy | Example of Potential Analog | Rationale for Design |
| Amino Acid Substitution | Ac-Ala -Gly-His-Lys-NH2 | Investigate the importance of the N-terminal Lysine's positive charge. |
| Ac-Lys-Ala -His-Lys-NH2 | Determine the role of the Glycine residue in flexibility. | |
| Ac-Lys-Gly-Ala -Lys-NH2 | Probe the significance of the Histidine residue for activity. | |
| Ac-Lys-Gly-His-Ala -NH2 | Assess the contribution of the C-terminal Lysine. | |
| Chain Length Variation | Ac-Lys-Gly-His-NH2 | Evaluate the activity of a shorter peptide fragment. |
| Ac-Lys-Gly-His-Lys-Lys -NH2 | Examine the effect of increasing the peptide length and positive charge. | |
| N-Terminal Modification | Propionyl -Lys-Gly-His-Lys-NH2 | Alter the lipophilicity of the N-terminal cap. |
| C-Terminal Modification | Ac-Lys-Gly-His-Lys-COOH | Change the C-terminal from an amide to a carboxylic acid. |
Correlating Structural Modifications with Biological Potency
The central aim of synthesizing analogs is to establish a clear correlation between specific structural changes and the resulting biological activity. For Acetyl tetrapeptide-3, the primary measure of potency is its ability to stimulate the production of ECM proteins like collagen III and laminins, which are vital for anchoring the hair follicle. incidecoder.com
A study comparing an herbal extract combination containing Acetyl tetrapeptide-3 with a 3% minoxidil (B1677147) solution for the treatment of androgenetic alopecia found comparable efficacy, suggesting that the peptide plays a significant role in the observed hair growth. This clinical outcome, however, does not isolate the specific contribution of the peptide's structure to the effect.
Based on general principles of peptide science, the following hypotheses can be made regarding the SAR of Acetyl tetrapeptide-3:
The Acetyl Group: The N-terminal acetylation is crucial for preventing degradation by aminopeptidases, thereby increasing the peptide's bioavailability in the skin.
The Lysine Residues: The two lysine residues provide a positive charge at physiological pH, which may be important for interacting with negatively charged components of the cell surface or the ECM.
The Glycine and Histidine Residues: The glycine provides conformational flexibility to the peptide backbone, while the histidine residue may be involved in specific binding interactions or possess antioxidant properties.
Further research is needed to systematically evaluate these hypotheses and to create a detailed map of the structure-activity landscape for Acetyl tetrapeptide-3.
Computational Approaches in SAR Prediction
In modern drug and cosmetic ingredient development, computational tools play a vital role in predicting the SAR of molecules before their synthesis, saving time and resources. These in silico methods can model the interaction of a peptide with its biological target and predict how changes in its structure will affect this interaction.
For a peptide like Acetyl tetrapeptide-3, which is known to stimulate ECM protein synthesis, computational approaches could include:
Molecular Docking: This technique could be used to predict how Acetyl tetrapeptide-3 and its analogs bind to receptors on dermal papilla cells that are responsible for signaling the production of ECM proteins. However, the specific receptor for Acetyl tetrapeptide-3 has not been publicly identified, which is a major limitation for this approach.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for Acetyl tetrapeptide-3, a dataset of analogs with their corresponding measured biological activities would be required. This would allow for the identification of key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with hair growth-promoting activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of Acetyl tetrapeptide-3 and its analogs in a biological environment. This can help to understand how structural modifications affect the peptide's preferred shape and its ability to interact with its target.
While the application of these computational methods specifically to Acetyl tetrapeptide-3 is not detailed in the public domain, they represent a powerful set of tools that are likely used in the private sector for the design and optimization of such cosmetic peptides. The development of predictive computational models will be crucial for the future design of next-generation hair growth-promoting peptides with enhanced efficacy.
Advanced Research Methodologies and Experimental Models
Cell Culture Systems for Mechanistic Studies
In vitro cell culture systems represent a fundamental approach to understanding the direct effects of Acetyl tetrapeptide-3 acetate (B1210297) on specific cell types. These models allow for controlled experimental conditions to dissect cellular and molecular responses.
Human Fibroblast Cultures (e.g., MRC5)
Human lung fibroblast cell lines, such as MRC5, are instrumental in studying the impact of Acetyl tetrapeptide-3 acetate on the synthesis of extracellular matrix (ECM) components. Research has demonstrated that treatment with this peptide can significantly stimulate the production of key structural proteins by these cells.
One study evaluated the effect of this compound on the protein expression of type III collagen and total laminins in MRC5 human fibroblasts. The results, obtained through selective immunofluorescence, indicated a substantial increase in the synthesis of both ECM proteins in the presence of the peptide. Specifically, the expression of type III collagen was increased by 65%, while the expression of laminins saw a remarkable rise of 285% compared to untreated control cells. diviofficial.com This highlights the peptide's role in reinforcing the dermal matrix.
| Protein | Concentration of Acetyl tetrapeptide-3 | Percentage Increase Over Control |
| Type III Collagen | 1 µM | +65% |
| Total Laminins | 1 µM | +285% |
Human Dermal Papilla Cell (HDPC) Cultures
Human Dermal Papilla Cells (HDPCs) are specialized fibroblasts located at the base of the hair follicle and are critical regulators of hair growth. In vitro studies using HDPC cultures are therefore essential for understanding the potential of this compound in hair care applications.
Research has shown that this compound can stimulate the synthesis of collagen III in human dermal papilla cells at concentrations ranging from 10 to 100 μM. nih.gov Furthermore, a combination of Biochanin A, Acetyl tetrapeptide-3, and ginseng extracts has been demonstrated to stimulate dermal papilla ECM proteins, including Collagen Type 3 and laminin (B1169045). nih.govresearchgate.net This stimulation is associated with a significant improvement in hair follicle size and anchoring. nih.govresearchgate.net In-vitro studies have also observed that a combination of Biochanin A and Acetyl tetrapeptide-3 can lead to increased hair growth after a seven-day culture period when compared to minoxidil (B1677147). researchgate.net
Human Keratinocyte Cultures (e.g., HaCaT)
The immortalized human keratinocyte cell line, HaCaT, is a widely used model for studying epidermal biology and the effects of various compounds on skin cells. While direct studies on this compound alone in HaCaT cultures are not extensively documented, related research provides valuable insights.
In one study, nanoliposomes loaded with a combination of peptides, including Acetyl tetrapeptide-3, were found to remarkably promote the proliferation of HaCaT cells. diviofficial.com This suggests that this compound, as part of a formulation, can contribute to the stimulation of keratinocyte growth, which is a key aspect of epidermal health and regeneration.
Ex Vivo Tissue Culture Models
Ex vivo models, which utilize tissue explants cultured outside the body, offer a more complex and physiologically relevant environment to study the effects of this compound compared to monolayer cell cultures.
Human Skin Explant Cultures
Human skin explant cultures maintain the three-dimensional structure of the skin, including the dermal-epidermal junction (DEJ), making them an excellent model for investigating the influence of cosmetic ingredients on skin architecture.
Studies have utilized human skin explants to demonstrate the restorative effects of this compound on the expression of Collagen VII, a critical anchoring protein at the DEJ. In experiments where skin atrophy was induced with corticoids, leading to a significant 70% reduction in Collagen VII staining, subsequent treatment with this compound completely restored the baseline expression of this vital protein. nih.gov This finding underscores the peptide's potential to improve skin integrity and resilience.
Hair Follicle Organ Culture Models
The isolation and culture of intact human hair follicles provide a dynamic ex vivo system to observe the direct effects of active compounds on hair growth and follicle biology. This model closely mimics the in vivo environment of the hair follicle.
Research has indicated that topical application of a formulation containing Acetyl tetrapeptide-3 resulted in a 35% increase in hair follicle length after just eight days, suggesting the use of a hair follicle organ culture model. Additionally, a combination of Biochanin A and Acetyl tetrapeptide-3 has been shown to promote increased hair growth after a seven-day culture period. researchgate.net While not directly focused on this compound in isolation, another study on the tetrapeptide AcSDKP in ex vivo cultured hair follicles demonstrated promotion of hair shaft elongation, further supporting the utility of this model for evaluating the efficacy of peptides on hair growth.
Quantitative Biological Assays
Quantitative biological assays are fundamental in elucidating the mechanisms of action of cosmetic and therapeutic compounds. In the study of this compound, a range of sophisticated assays have been employed to measure its effects at the cellular and tissue levels, particularly in the context of hair follicle biology. These methodologies allow for the precise quantification of changes in protein expression, gene activity, and cellular behavior, providing robust data on the peptide's efficacy.
Immuno-histochemical (IHC) and immuno-fluorescence (IF) staining are powerful techniques used to visualize the presence and location of specific proteins within tissues and cells. These methods utilize antibodies that bind to target proteins, which are then detected using enzymatic reactions (IHC) or fluorescent dyes (IF).
Research on Acetyl tetrapeptide-3 has utilized these techniques to demonstrate its impact on key structural proteins within the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM) surrounding the hair follicle. In one study, immunofluorescence analysis was performed on human fibroblasts treated with Acetyl tetrapeptide-3. The results showed a significant increase in the expression of both Type III collagen and laminins, essential proteins for the structural integrity and anchoring of the hair follicle faisfor.com.
Another key application was the use of histological staining to evaluate the expression of Type VII collagen in human skin explants. In an experimental model designed to mimic the atrophic state of a deficient hair follicle, skin atrophy was induced with corticoids, leading to a significant (-70%) reduction in Collagen VII staining at the DEJ. Treatment with Acetyl tetrapeptide-3 was shown to completely restore the baseline expression of Collagen VII, highlighting its role in repairing and strengthening the structures that anchor the hair fiber faisfor.com.
Table 1: Summary of Immuno-Staining Findings for Acetyl Tetrapeptide-3
| Target Protein | Method | Experimental Model | Key Finding |
|---|---|---|---|
| Type III Collagen | Immunofluorescence | Human Fibroblasts | Significantly increased expression |
| Laminins | Immunofluorescence | Human Fibroblasts | Significantly increased expression |
| Type VII Collagen | Histological Staining | Human Skin Explants | Restored expression to baseline after corticoid-induced atrophy |
Gene expression quantification, most commonly performed using reverse transcription quantitative polymerase chain reaction (RT-qPCR), is a sensitive method to measure the amount of specific messenger RNA (mRNA) molecules. This provides insight into how a compound may regulate cellular functions by increasing or decreasing the transcription of specific genes. For instance, in hair follicle research, RT-qPCR can be used to measure the expression of genes encoding for structural proteins like collagens (e.g., COL3A1), growth factors, or enzymes.
While the stimulation of proteins such as Type III collagen by Acetyl tetrapeptide-3 is well-documented at the protein level, specific studies detailing the use of RT-qPCR to quantify the corresponding changes in mRNA levels for these targets following treatment with Acetyl tetrapeptide-3 are not extensively described in the reviewed literature. Such analysis would be a critical step in determining whether the peptide's mechanism involves the upregulation of gene transcription or if it acts through post-transcriptional pathways.
Beyond visualization, the quantitative analysis of protein expression is crucial for substantiating the effects of a compound. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are standard methods for this purpose. ELISA is a plate-based assay used for quantifying the concentration of a specific protein in a sample, while Western Blot is used to detect specific proteins from a sample and measure their relative abundance.
The primary mechanism of Acetyl tetrapeptide-3 involves stimulating the synthesis of ECM proteins to improve hair anchoring nbinno.com. Studies have employed ELISA to quantify the increase in ECM proteins in dermal papilla cells after treatment with the peptide. Research has demonstrated that Acetyl tetrapeptide-3 significantly boosts the synthesis of Type III collagen mdhair.co.
Furthermore, ELISA has been used to demonstrate an anti-inflammatory effect of Acetyl tetrapeptide-3. In one study, the assay was used to measure the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8), showing that its levels were significantly reduced after treatment with the peptide faisfor.com. This suggests a dual action of strengthening the ECM while also mitigating micro-inflammation around the hair follicle.
Table 2: Quantitative Protein Analysis of Acetyl Tetrapeptide-3 Effects
| Target Protein | Method | Experimental Model | Result |
|---|---|---|---|
| Type III Collagen | ELISA / Synthesis Assay | Dermal Papilla Cells | 80% increase in synthesis mdhair.co |
| Interleukin-8 (IL-8) | ELISA | Not Specified | Significant reduction in expression faisfor.com |
Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction and to assess the ability of compounds to act as inhibitors or activators. In the context of androgenetic alopecia, a key target is the enzyme 5-alpha-reductase, which converts testosterone into the more potent dihydrotestosterone (DHT), a hormone implicated in hair follicle miniaturization diviofficial.com.
Acetyl tetrapeptide-3 is often formulated in combination with isoflavones like Biochanin A, which is known to be a potent inhibitor of 5-alpha-reductase. In vitro assays are used to quantify this inhibitory effect. These assays typically use a source of the enzyme (such as prostate microsomes or specific cell lines) and a radiolabeled or fluorescent substrate (testosterone). The rate of conversion to DHT is measured in the presence and absence of the test compound.
An intact cell assay demonstrated that Biochanin A, a key partner for Acetyl tetrapeptide-3, effectively inhibits both isoforms of the 5-alpha-reductase enzyme. The results showed a significant reduction in the activity of both Type I and Type II isoforms, indicating a primary mechanism for reducing DHT levels at the scalp researchgate.net.
Table 3: 5-alpha-Reductase Inhibition by Associated Compound Biochanin A
| Enzyme Isoform | Assay Type | Inhibitor | % Inhibition (at 100 µM) |
|---|---|---|---|
| 5-alpha-Reductase Type I | Intact Cell Assay | Biochanin A | 64% researchgate.net |
| 5-alpha-Reductase Type II | Intact Cell Assay | Biochanin A | 93% researchgate.net |
Clonogenic survival assays are an in vitro method used to determine the ability of a single cell to proliferate and form a colony (clone). This assay is a critical tool for assessing the effects of substances on the self-renewal and proliferative capacity of stem cells and progenitor cells. In hair biology, this methodology is highly relevant for studying the behavior of hair follicle stem cells (HFSCs) and dermal papilla cells (DPCs), which are crucial for hair cycle regeneration ijbs.com. The assay involves plating cells at a very low density and treating them with the compound of interest. After a period of incubation, the number of colonies formed is counted to assess cell survival and proliferation.
This assay can provide valuable data on whether a compound like Acetyl tetrapeptide-3 directly stimulates the proliferation of these key cell populations, thereby promoting the transition of the hair follicle into the anagen (growth) phase. While Acetyl tetrapeptide-3 is known to stimulate tissue regeneration and support follicle vitality, specific studies employing clonogenic survival assays to quantify its direct effect on the colony-forming efficiency of hair follicle stem or progenitor cells are not prominently featured in the available scientific literature.
Emerging Research Avenues and Future Perspectives
Exploration of Novel Cellular Targets and Signaling Cascades
The established bioactivity of Acetyl tetrapeptide-3 centers on its ability to stimulate tissue regeneration by promoting the synthesis of key ECM components, such as type III collagen and laminins. tmrjournals.comelsevierpure.comnih.gov This action leads to an increase in the size of hair follicles, ensuring better hair anchoring and vitality. nih.govmdpi.com While the downstream effects are well-documented, the precise upstream cellular targets and the full spectrum of signaling cascades triggered by this peptide are still areas of active investigation.
Future research aims to move beyond the general understanding of ECM protein stimulation to identify the specific cell surface receptors with which Acetyl tetrapeptide-3 interacts. As a biomimetic of a signal peptide, it likely influences cellular behavior by initiating a cascade of intracellular signals upon binding to a receptor. nih.gov Identifying these initial interaction points is crucial for a complete mechanistic understanding.
Potential signaling pathways that warrant further investigation include:
Transforming Growth Factor-beta (TGF-β) Pathway: This pathway is a master regulator of ECM protein synthesis, including collagens and laminins. It is plausible that Acetyl tetrapeptide-3 could modulate components of the TGF-β signaling cascade in dermal papilla cells to exert its effects.
Integrin Signaling: Integrins are cell surface receptors that mediate cell-ECM adhesion and transduce signals from the extracellular matrix into the cell. Research could explore whether Acetyl tetrapeptide-3 influences integrin expression or activation, thereby affecting cell behavior and ECM organization.
Wnt/β-catenin Pathway: This pathway is fundamental for hair follicle development and regeneration. Investigating potential crosstalk between Acetyl tetrapeptide-3 and the Wnt/β-catenin pathway could reveal novel mechanisms for its hair growth-promoting effects.
Elucidating these pathways will not only provide a more profound scientific understanding but also open doors to identifying new therapeutic and cosmetic targets for conditions related to ECM degradation and hair follicle miniaturization.
Synergistic Research on Acetyl Tetrapeptide-3 Acetate (B1210297) Combinations with Other Bioactive Compounds
The efficacy of Acetyl tetrapeptide-3 acetate can be significantly enhanced when used in combination with other bioactive compounds that target different aspects of hair loss. This synergistic approach allows for a multi-faceted treatment strategy. elsevierpure.com The most well-documented combination is with red clover (Trifolium Pratense) extract, which is rich in Biochanin A. mdpi.compeptidetherapeutics.org This combination forms the basis of the commercial ingredient Capixyl™.
The synergy arises from their complementary mechanisms of action:
Acetyl Tetrapeptide-3: Stimulates the synthesis of ECM proteins to improve hair follicle anchoring. researchgate.netjournal-vniispk.ru
Biochanin A: Inhibits the activity of 5-alpha-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT). elsevierpure.commdpi.com DHT is a key hormone implicated in androgenetic alopecia, as it contributes to the shortening of the hair growth phase. in-cosmetics.com
By simultaneously strengthening the hair follicle structure and mitigating the hormonal trigger for hair loss, this combination provides a more comprehensive solution. Clinical studies on this combination have shown a significant increase in the anagen (growth) to telogen (resting) phase ratio of hair, leading to increased hair density. in-cosmetics.com
Other promising combinations that are the subject of ongoing research include:
Ginseng Extracts: When combined with Acetyl tetrapeptide-3 and Biochanin A, ginseng extracts have demonstrated efficacy comparable to 3% minoxidil (B1677147) solution in treating androgenetic alopecia. ntu.edu.twnih.govacs.org
Other Peptides: Formulations are being explored that combine Acetyl tetrapeptide-3 with other biomimetic peptides, such as copper tripeptide-1 and myristoyl pentapeptide-4, to target multiple pathways involved in hair follicle health. nih.gov The co-delivery of these peptides using advanced systems like nanoliposomes is also being investigated to improve their stability and penetration into the scalp. nih.gov
The table below summarizes key synergistic combinations involving Acetyl tetrapeptide-3.
| Bioactive Compound | Combined Mechanism of Action | Observed Synergistic Effect | Key Research Findings |
|---|---|---|---|
| Red Clover Extract (Biochanin A) | Acetyl tetrapeptide-3 stimulates ECM renewal for better hair anchoring, while Biochanin A inhibits 5-α-reductase activity, reducing DHT levels. elsevierpure.commdpi.com | Reduces hair loss by addressing both follicular structural integrity and hormonal factors. in-cosmetics.com | A four-month study showed a 46% increase in the anagen/telogen hair ratio. in-cosmetics.com The combination also reduces micro-inflammation around the hair follicle. researchgate.net |
| Ginseng Extracts | Combines the ECM-stimulating effects of Acetyl tetrapeptide-3 and DHT-inhibiting properties of Biochanin A with the potential anti-apoptotic effects of ginseng on dermal papilla cells. ntu.edu.twnih.gov | Provides a potent herbal and peptide-based alternative for managing androgenetic alopecia. | A 24-week, triple-blind, controlled trial found the combination to have comparable efficacy to a 3% minoxidil solution in increasing terminal hair count. nih.govacs.org |
| Copper Tripeptide-1 & Myristoyl Pentapeptide-4 | Targets multiple regenerative pathways by combining the ECM-boosting effects of Acetyl tetrapeptide-3 with the known wound healing and anti-inflammatory properties of other peptides. | Enhanced delivery and potentially broader efficacy in promoting hair growth and scalp health. | Research into co-delivery via nanoliposomes aims to overcome the limited efficacy and transdermal absorption of individual peptides. nih.gov |
Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Analysis
To accelerate research and reduce reliance on animal testing, the development of advanced laboratory models that accurately mimic the human hair follicle and skin environment is essential. journal-vniispk.ru These models are critical for high-throughput screening of new formulations and for conducting detailed mechanistic studies of compounds like this compound.
Current and emerging models include:
In Vitro 2D and 3D Cell Cultures:
Monolayer (2D) Cultures: Cultures of human follicle dermal papilla cells (HFDPC) and outer root sheath keratinocytes (ORSK) remain a fundamental tool for initial screenings of peptide bioactivity. nih.gov
3D Spheroids and Organoids: More advanced 3D models, such as dermal papilla spheroids and hair follicle organoids, offer a more physiologically relevant environment. nih.gov These models better replicate the complex cell-cell and cell-matrix interactions that occur in vivo, providing more accurate data on a compound's effect on hair follicle development and cycling. mdpi.comacs.org
Reconstructed Human Skin Models:
Reconstructed Human Epidermis (RHE): These models consist of human keratinocytes cultured to form a multi-layered epidermis. They are widely used in the cosmetics industry to test for skin irritation and the efficacy of topically applied ingredients. tmrjournals.comnih.gov
Full-Thickness Skin (FTS) Models: FTS models include both epidermal and dermal layers, providing a more complete representation of human skin for studying the penetration and activity of cosmetic peptides. nih.gov
3D Bioprinting: An emerging technology that allows for the precise, layer-by-layer deposition of cells and biomaterials to create complex skin tissues. journal-vniispk.ru Bioprinted skin can be used for large-scale, reproducible testing of cosmetic formulations. journal-vniispk.ru
Ex Vivo Human Hair Follicle Organ Culture:
This model, often considered the gold standard for preclinical hair research, involves isolating intact hair follicles from human scalp skin obtained from cosmetic surgery and culturing them in a laboratory setting. peptidetherapeutics.orgin-cosmetics.com It allows researchers to maintain the three-dimensional structure of the hair follicle and observe the direct effects of compounds on hair shaft elongation and hair cycle progression in a controlled environment. in-cosmetics.comntu.edu.tw
These advanced models enable the measurement of specific endpoints relevant to the action of Acetyl tetrapeptide-3, such as the expression of collagen and laminin (B1169045), keratinocyte proliferation, and changes in hair cycle stages (anagen, catagen). nih.gov
Theoretical and Computational Modeling of Peptide Interactions and Biological Effects
In silico methods, which involve computer simulations and modeling, are becoming indispensable tools in cosmetic science for accelerating the discovery and optimization of bioactive peptides. in-cosmetics.com These computational approaches offer a cost-effective and efficient way to predict the behavior of peptides like Acetyl tetrapeptide-3 at a molecular level before undertaking expensive and time-consuming laboratory experiments.
Key computational techniques applicable to Acetyl tetrapeptide-3 research include:
Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a specific receptor or protein target. tmrjournals.commdpi.com For Acetyl tetrapeptide-3, molecular docking could be used to screen potential protein targets in the dermal papilla or extracellular matrix and to understand the specific amino acid interactions that stabilize this binding. This can help elucidate its mechanism of action and identify its primary cellular receptors. elsevierpure.commdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movement and conformational changes of atoms and molecules over time. mdpi.com This method can be used to simulate the interaction of Acetyl tetrapeptide-3 with its target protein in a dynamic, physiologically relevant environment (e.g., in a water-based solution). mdpi.commdpi.com MD simulations can help assess the stability of the peptide-protein complex and calculate the binding free energy, offering a more accurate prediction of binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a dataset of peptides with known activities, a QSAR model can be developed to predict the efficacy of new, untested peptide sequences. acs.org This approach can be used to computationally design and screen novel tetrapeptides with potentially enhanced stability, skin penetration, or bioactivity compared to the original Acetyl tetrapeptide-3. nih.govnih.gov
These computational tools can guide the rational design of next-generation peptides with improved properties, predict their biological effects, and reduce the number of candidates that need to be synthesized and tested in the lab, streamlining the research and development pipeline. tmrjournals.com
Q & A
Q. What is the molecular mechanism by which acetyl tetrapeptide-3 acetate enhances hair follicle anchoring in preclinical models?
this compound stimulates the synthesis of extracellular matrix (ECM) proteins, particularly type III collagen and laminin, which are critical for hair follicle anchoring. Researchers can validate this mechanism using in vitro dermal fibroblast cultures treated with the peptide and measuring mRNA/protein expression via qPCR or Western blot. Comparative studies with ECM-deficient models (e.g., siRNA knockdown of laminin) can isolate its specific effects .
Q. Which analytical methods are recommended for quantifying this compound in cosmetic formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or LC-MS/MS is standard for quantification. Method validation should include specificity tests against structurally similar peptides (e.g., palmitoyl tetrapeptide-3) and recovery studies in matrices like shampoos or serums. Calibration curves must account for potential matrix interference .
Q. How does this compound compare to other hair-growth peptides (e.g., GHK-Cu) in terms of efficacy?
Controlled in vivo studies using C57BL/6 mice in the telogen phase can compare hair regrowth rates. Metrics include follicular density (histopathology) and anagen-phase duration. Synergistic effects should be tested via combinatorial formulations (e.g., with biotinyl tripeptide-1), with statistical analysis of variance (ANOVA) to identify additive vs. antagonistic interactions .
Advanced Research Questions
Q. How can researchers design robust studies to resolve contradictions in reported efficacy data for this compound?
Contradictions often arise from variability in experimental design, such as differences in peptide concentration (0.1% vs. 2%) or delivery systems (liposomal vs. aqueous). A meta-analysis framework should standardize parameters:
Q. What strategies mitigate uncertainty in peptide content determination during stability testing?
Uncertainty stems from factors like marker sensitivity (e.g., ELISA vs. MS) and biological/technical replicates. A conservative approach involves:
Q. How can transcriptomic profiling elucidate off-target effects of this compound in non-follicle cells?
Single-cell RNA sequencing (scRNA-seq) of treated human scalp biopsies can identify dysregulated pathways (e.g., inflammation or fibrosis). Pathway enrichment analysis (via tools like DAVID or GSEA) should compare treated vs. untreated samples, with focus on keratinocyte differentiation markers (e.g., KRT75) and fibroblast activation signals (e.g., TGF-β1) .
Methodological Considerations
- For mechanism studies : Combine 3D follicular organoids with live-cell imaging to track real-time ECM remodeling .
- For clinical translation : Use randomized, triple-blind trials with placebo and active comparator arms (e.g., 3% minoxidil) to assess long-term safety and efficacy .
- For analytical reproducibility : Adopt ISO 17025 guidelines for method validation, including inter-laboratory round-robin testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
